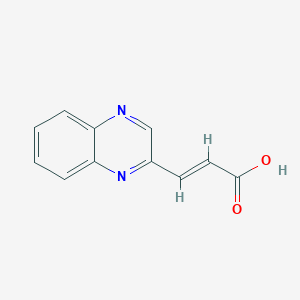

2-Quinoxalineacrylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoxalines, including 2-quinoxalineacrylic acid, involves various methods ranging from classical to modern and green synthetic approaches. Traditional methods often utilize condensation reactions of diketones with diamines or other suitable precursors. Recent advances have introduced more efficient and environmentally friendly synthetic routes, including isocyanide-based multicomponent reactions and catalytic processes, offering access to a wide array of quinoxaline derivatives with diverse functionalities and potential bioactive properties (Avula et al., 2023).

Molecular Structure Analysis

Quinoxaline derivatives, including 2-quinoxalineacrylic acid, are characterized by their rigid, planar, and aromatic structure, which contributes to their notable π–π stacking ability. This structural feature is crucial for their interaction with various biological targets and their self-assembly into ordered structures, essential for material science applications (Segura et al., 2015).

Chemical Reactions and Properties

Quinoxaline derivatives undergo a range of chemical reactions, including electrophilic and nucleophilic substitutions, due to their electron-rich nature. These reactions allow for further functionalization and the introduction of various substituents, enhancing their chemical diversity and biological activity. The presence of nitrogen atoms in the quinoxaline ring also facilitates the formation of coordination complexes with metal ions, which is valuable in medicinal chemistry and materials science (Turel, 2002).

Physical Properties Analysis

The physical properties of 2-quinoxalineacrylic acid, like other quinoxaline derivatives, include high thermal stability and good solubility in various organic solvents. Their planar structure and ability for π–π stacking contribute to their solid-state organization, affecting their optical and electronic properties, which are crucial for their applications in organic electronics and photovoltaic materials (Segura et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-quinoxalineacrylic acid and related quinoxaline derivatives are significantly influenced by their aromatic and heterocyclic nature. They exhibit various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, attributed to their interaction with biological macromolecules. The electron-deficient nature of the quinoxaline nucleus allows for its use in sensing applications, particularly in the detection of anions and metal ions through the formation of complexes (Dey et al., 2018).

Applications De Recherche Scientifique

Synthesis of Quinolines :

- The synthesis of diverse polysubstituted quinolines from acrylic acids and anthranils, using a weakly coordinating -COOH directing group, has been achieved. This method is particularly significant for generating compounds like tetrahydroacridine, a core component of Alzheimer's disease drug tacrine (Gao et al., 2020).

Biological and Pharmacological Effects :

- Quinoxalines, including derivatives of 2-quinoxalineacrylic acid, are notable for their broad range of biological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties. They are crucial in medicinal chemistry, contributing to treatments for cancer, AIDS, and infectious diseases (Khatoon & Abdulmalek, 2021).

Anticancer Activity :

- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, based on the Michael reaction of acrylic acid with quinoxalines, exhibit significant antiproliferative activity against human cancer cell lines, showcasing the potential of quinoxaline derivatives in cancer treatment (El Rayes et al., 2019).

Quinoline Derivatives Synthesis :

- Quinoline-2-carboxylates, an important subclass of quinoline derivatives, can be synthesized from β-nitroacrylates and 2-aminobenzaldehydes, with applications in biologically active molecules and as ligands in metal-catalyzed reactions (Gabrielli et al., 2016).

Herbicidal and Regulatory Activities :

- Novel 2-cyanoacrylates containing quinoxaline moieties demonstrate significant herbicidal activities and plant growth regulatory activities, highlighting the agricultural applications of quinoxaline derivatives (Zhao et al., 2009).

Corrosion Inhibition of Copper :

- Quinoxalines have been studied for their efficiency as corrosion inhibitors for copper, illustrating their potential in industrial applications (Zarrouk et al., 2014).

Orientations Futures

Quinoxalines have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinoxaline as well as benefiting researchers for future development .

Propriétés

IUPAC Name |

(E)-3-quinoxalin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNZVVWLYVQBPQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833683 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Quinoxalineacrylic acid | |

CAS RN |

1593-24-4 | |

| Record name | 2-Quinoxalineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)